molecular formula C19H21NO3 B11576746 Benzoic acid, 4-[6-(1,1-dimethylethyl)-2H-1,3-benzoxazin-3(4H)-yl]-

Benzoic acid, 4-[6-(1,1-dimethylethyl)-2H-1,3-benzoxazin-3(4H)-yl]-

Cat. No.: B11576746
M. Wt: 311.4 g/mol
InChI Key: BZGLGFLKKQLRJT-UHFFFAOYSA-N
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Description

4-(6-tert-Butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative in the presence of a catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-tert-Butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-tert-Butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(6-tert-butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
  • 4,4′-Di-tert-butyl-1,1′-biphenyl
  • 4-Amino-6-(tert-butyl)-3-methylthio-benzoxazine

Uniqueness

4-(6-tert-Butyl-3,4-dihydro-2H-1,3-benzoxazin-3-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-(6-tert-butyl-2,4-dihydro-1,3-benzoxazin-3-yl)benzoic acid

InChI

InChI=1S/C19H21NO3/c1-19(2,3)15-6-9-17-14(10-15)11-20(12-23-17)16-7-4-13(5-8-16)18(21)22/h4-10H,11-12H2,1-3H3,(H,21,22)

InChI Key

BZGLGFLKKQLRJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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